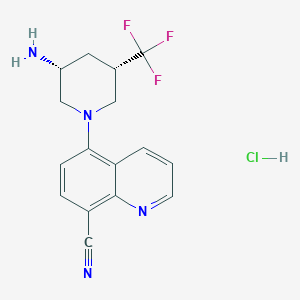![molecular formula C39H40N10O7 B8176020 4-[[2-[4-[6-[(6-Acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B8176020.png)
4-[[2-[4-[6-[(6-Acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS140 is a highly potent and selective inhibitor and degrader of cyclin-dependent kinases 4 and 6 (CDK4/6). It is a hetero-bifunctional small molecule designed to achieve selective degradation of target proteins through the proteolysis targeting chimera (PROTAC) mechanism. This compound has shown significant potential in cancer research, particularly in targeting CDK4/6 inhibitor-sensitive tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS140 involves multiple steps, including the formation of a cyclin-dependent kinase inhibitor and the attachment of a ligand that recruits an E3 ubiquitin ligase. The key steps include:
- Formation of the CDK4/6 inhibitor core structure.
- Attachment of a linker to the inhibitor.
- Coupling of the linker-inhibitor complex with a ligand that binds to the E3 ubiquitin ligase .
Industrial Production Methods
Industrial production of MS140 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
- Reaction temperature and time.
- Choice of solvents and reagents.
- Purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MS140 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Forming bonds between different molecular fragments
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of MS140 include:
Dithiothreitol (DTT): Used for reducing disulfide bonds.
Iodoacetamide (IAA): Used for alkylation.
Tris-HCl buffer: Used to maintain pH during reactions
Major Products Formed
The major products formed from the reactions involving MS140 include various intermediates and the final PROTAC compound. These products are typically characterized by high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
MS140 has a wide range of applications in scientific research, including:
Cancer Research: Used to study the inhibition and degradation of CDK4/6 in tumor cells, particularly in breast cancer and colorectal carcinoma
Cell Cycle Studies: Helps in understanding the regulation of the cell cycle by CDK4/6.
Drug Development: Serves as a lead compound for developing new CDK4/6 inhibitors and degraders
Mechanism of Action
MS140 exerts its effects through the following mechanisms:
Inhibition of CDK4/6: By binding to the active site of CDK4/6, MS140 inhibits their kinase activity.
Degradation of CDK4/6: Through the PROTAC mechanism, MS140 recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK4/6
Disruption of RB-E2F Signaling: By inhibiting and degrading CDK4/6, MS140 disrupts the phosphorylation of the retinoblastoma protein (RB), thereby inhibiting the RB-E2F signaling pathway
Comparison with Similar Compounds
MS140 is unique compared to other CDK4/6 inhibitors due to its dual function as both an inhibitor and a degrader. Similar compounds include:
Palbociclib: A selective CDK4/6 inhibitor.
Ribociclib: Another selective CDK4/6 inhibitor.
Abemaciclib: A selective CDK4/6 inhibitor with additional activity against CDK9
MS140’s ability to degrade CDK4/6 sets it apart from these inhibitors, offering a novel approach to targeting CDK4/6 in cancer therapy .
Properties
IUPAC Name |
4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFNIKIERKCKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40N10O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(1S,4S,5S,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B8175995.png)





